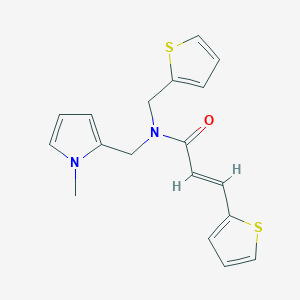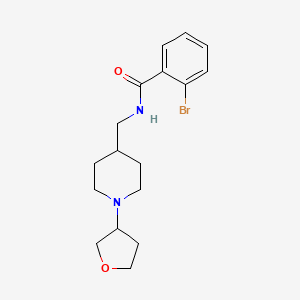![molecular formula C15H20N4O5 B2357784 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 941984-10-7](/img/structure/B2357784.png)
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound with a distinct chemical structure, known for its potential applications in various scientific fields. Its unique configuration, involving methoxy groups and dioxo functional groups, plays a significant role in its chemical behavior and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step organic synthesis approach is typically employed. One common route involves:
Starting with a pyrido[2,3-d]pyrimidine core.
Functionalizing the core with methoxy and methyl groups.
Introducing the acetamide moiety via amidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis involves:
Large-scale reactions in batch reactors.
Strict control of temperature and pH to ensure high yield and purity.
Use of organic solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various reactions:
Oxidation: : Addition of oxidizing agents like potassium permanganate can lead to the formation of oxidized derivatives.
Reduction: : Using reducing agents like sodium borohydride to reduce the dioxo groups.
Substitution: : Reactions with halogenating agents can introduce halogen atoms at specific positions in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidized derivatives with higher functional group reactivity.
Reduced compounds with altered pharmacological properties.
Halogenated derivatives useful in medicinal chemistry for drug development.
Applications De Recherche Scientifique
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide has found applications in:
Chemistry: : As a building block in organic synthesis and a reagent in complex reaction mechanisms.
Biology: : Investigating its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: : Exploring its potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound's mechanism of action primarily involves interaction with specific molecular targets:
Binding to enzyme active sites, thereby inhibiting their function.
Modulating signaling pathways by interacting with cellular receptors.
Influencing gene expression by interacting with DNA or RNA.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide stands out due to:
Its unique methoxy and dioxo functional groups, which impart distinct reactivity.
Higher selectivity and potency in biological assays.
Enhanced stability under physiological conditions.
Similar Compounds
2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
N-(2-methoxyethyl)-2-(1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-5-yl)acetamide
Propriétés
IUPAC Name |
2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-9-7-17-13-11(12(9)24-4)14(21)19(15(22)18(13)2)8-10(20)16-5-6-23-3/h7H,5-6,8H2,1-4H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBCEKQJGQZPBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
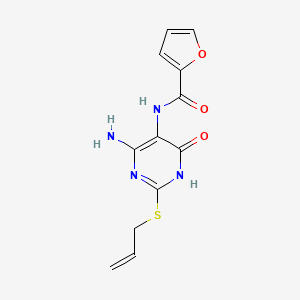
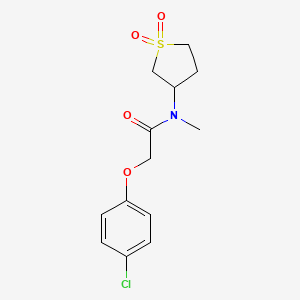

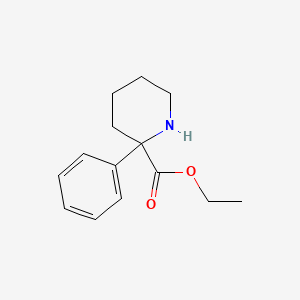
![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)

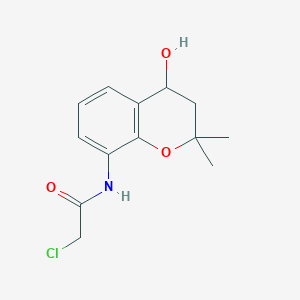
![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)
![3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357715.png)
![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2357717.png)
